![molecular formula C16H11ClF3N5O2 B1406603 1-(4'-Chlorophenyl)-3-[3''-(5'''-(trifluoromethyl)pyridin-2'''-yl)--[1'',2'',4'']oxadiazol-5''-ylmethyl]urea CAS No. 1311279-56-7](/img/structure/B1406603.png)
1-(4'-Chlorophenyl)-3-[3''-(5'''-(trifluoromethyl)pyridin-2'''-yl)--[1'',2'',4'']oxadiazol-5''-ylmethyl]urea
Overview
Description
1-(4'-Chlorophenyl)-3-[3''-(5'''-(trifluoromethyl)pyridin-2'''-yl)--[1'',2'',4'']oxadiazol-5''-ylmethyl]urea is a useful research compound. Its molecular formula is C16H11ClF3N5O2 and its molecular weight is 397.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4'-Chlorophenyl)-3-[3''-(5'''-(trifluoromethyl)pyridin-2'''-yl)--[1'',2'',4'']oxadiazol-5''-ylmethyl]urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4'-Chlorophenyl)-3-[3''-(5'''-(trifluoromethyl)pyridin-2'''-yl)--[1'',2'',4'']oxadiazol-5''-ylmethyl]urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Compounds with 1,2,4-oxadiazole and trifluoromethylpyridine moieties have shown potential as anticancer agents. These compounds, including derivatives of the specified chemical structure, have been investigated for their antiproliferative activity against various cancer cell lines. For instance, certain derivatives demonstrated significant antiproliferative effects on cancer cell lines such as A549, HCT-116, and PC-3, highlighting their potential as anticancer agents (Jian Feng et al., 2020). Additionally, the design and structural characterization of novel oxadiazole and trifluoromethylpyridine derivatives have been described, with some showing good potency against cancer cell lines (Catalin V. Maftei et al., 2016).
Photoluminescence and Electroluminescence
1,3,4-Oxadiazole derivatives have been used in the synthesis of new luminescent materials. For example, research on rhenium(I) complexes containing 1,3,4-oxadiazole demonstrated their luminescent properties, which could be applied in photophysical studies and electroluminescent devices (Yan Wang et al., 2007). Another study reported improved photophysical properties from electrospinning composite fibers doped with a Re(I) complex, highlighting the potential for advanced material applications (Xinran Nie et al., 2015).
Nonlinear Optical Properties
The compound and its related derivatives have also been studied for their nonlinear optical (NLO) properties. A computational study on a chalcone derivative revealed significant electro-optic properties, suggesting potential applications in optoelectronic device fabrication (M. Shkir et al., 2018). Another study focused on the synthesis, crystal growth, and characterization of a novel organic NLO single crystal, demonstrating high second harmonic generation efficiency and potential for NLO device applications (Anthoni Praveen Menezes et al., 2014).
Molecular Docking and Antimicrobial Activity
Furthermore, novel pyridine bearing biologically active imidiazolyl, pyrazolyl, oxa/thiadiazolyl, and urea derivatives have been synthesized, showing promising anticancer and antimicrobial activities. These studies include molecular docking to understand the interaction with biological targets and assess their potential as therapeutic agents (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2020).
properties
IUPAC Name |
1-(4-chlorophenyl)-3-[[3-[5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-yl]methyl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3N5O2/c17-10-2-4-11(5-3-10)23-15(26)22-8-13-24-14(25-27-13)12-6-1-9(7-21-12)16(18,19)20/h1-7H,8H2,(H2,22,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMSOOMOKXCHLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCC2=NC(=NO2)C3=NC=C(C=C3)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4'-Chlorophenyl)-3-[3''-(5'''-(trifluoromethyl)pyridin-2'''-yl)--[1'',2'',4'']oxadiazol-5''-ylmethyl]urea |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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